Cyclohexyl 2,5-dimethylphenyl ketone
Overview
Description
Cyclohexyl 2,5-dimethylphenyl ketone is a chemical compound with the molecular formula C15H20O and a molecular weight of 216.32 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group attached to a 2,5-dimethylphenyl group via a ketone functional group . The exact structure can be found in various chemical databases .Scientific Research Applications
1. Catalysis and Synthesis of Dimethyl Acetals
Research has shown that cyclohexanone, a related compound to cyclohexyl 2,5-dimethylphenyl ketone, can be used in the synthesis of dimethyl acetals. Solid acid catalysts are used in a one-pot acetalization reaction, demonstrating the catalytic potential of cyclohexanone in organic synthesis (Thomas, Prathapan, & Sugunan, 2005).
2. Photoreactions and Energy Transfer
The photoenolization of 2-methylacetophenone, a compound similar to this compound, has been extensively studied. These studies provide insights into the photochemical properties and the potential for energy transfer in related compounds (Haag, Wirz, & Wagner, 1977).
3. Green Chemistry Applications
Efforts in green chemistry have utilized cyclohexanone for the synthesis and decarbonylation of cyclohexanones. This aligns with the broader aim of developing environmentally friendly and sustainable chemical processes (Mortko & Garcia‐Garibay, 2005).
4. Enantioselective Additions in Organic Chemistry
Studies have demonstrated the use of related compounds in the enantioselective addition of silanyl groups to unsaturated ketones. This showcases the potential application of this compound in stereoselective synthesis (Lee & Hoveyda, 2010).
5. Catalysis in Oxidation Reactions
Cyclohexanone has been used as a catalyst in the oxidation of cycloalkanones, revealing potential applications of this compound in similar oxidation processes (Usui & Sato, 2003).
Properties
IUPAC Name |
cyclohexyl-(2,5-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXWFRFVEACSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640564 | |
Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-24-6 | |
Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.